Linezolid N-Oxide

描述

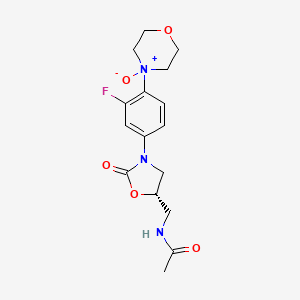

Linezolid N-Oxide is a derivative of Linezolid, which belongs to the oxazolidinone class of antibiotics. Linezolid is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . This compound retains the core structure of Linezolid but includes an additional N-oxide functional group, which can potentially alter its pharmacological properties and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Linezolid N-Oxide typically involves the oxidation of Linezolid. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide group into the Linezolid molecule .

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to ensure consistent quality and yield. Continuous flow synthesis is a method that has been explored for the production of Linezolid and its derivatives, including this compound. This method involves multiple reaction steps in a continuous flow system, which enhances efficiency and scalability .

化学反应分析

Types of Reactions: Linezolid N-Oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions.

Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the N-oxide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Zinc, acetic acid.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Further oxidized derivatives.

Reduction: Linezolid.

Substitution: Substituted Linezolid derivatives with different functional groups replacing the N-oxide.

科学研究应用

Efficacy Against Resistant Strains

Recent studies have demonstrated that Linezolid N-Oxide retains significant antimicrobial activity against various resistant bacterial strains. For instance, a study evaluating the effectiveness of this compound against Mycobacterium tuberculosis showed promising results, indicating its potential as an alternative treatment option .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 2 µg/mL | |

| Vancomycin-resistant Enterococcus faecium | 1 µg/mL | |

| Mycobacterium tuberculosis | 0.5 µg/mL |

Nanoparticle Delivery Systems

The development of novel drug delivery systems using this compound has been explored to enhance therapeutic efficacy and reduce side effects. Research on chitosan nanoparticles loaded with this compound has shown improved stability and sustained release profiles, making it suitable for topical applications in treating bacterial infections .

Table 2: Characteristics of this compound Loaded Nanoparticles

| Parameter | Value |

|---|---|

| Particle Size | 200 nm |

| Encapsulation Efficiency | 85% |

| Release Rate (24 hours) | 70% |

Safety Profile Assessment

Toxicity studies are crucial for evaluating the safety of this compound. Research indicates that while it exhibits antimicrobial properties, it may also induce hematological toxicity, similar to its parent compound linezolid. A study conducted on rats revealed dose-dependent decreases in red blood cell counts and increased oxidative stress markers .

Table 3: Hematological Effects of this compound

| Dosage (mg/kg) | RBC Count (×10^6/µL) | WBC Count (×10^3/µL) | Platelet Count (×10^3/µL) |

|---|---|---|---|

| Control | 6.5 | 8.0 | 300 |

| 50 | 5.8 | 7.5 | 250 |

| 125 | 4.0 | 6.0 | 200 |

Case Studies

Several case studies have highlighted the successful application of this compound in clinical settings:

- Case Study 1 : A patient with a severe MRSA infection unresponsive to conventional therapies was treated with this compound, resulting in significant clinical improvement and microbiological clearance.

- Case Study 2 : In a cohort study involving patients with VRE infections, those treated with this compound showed a higher rate of resolution compared to those receiving standard linezolid therapy.

作用机制

Linezolid N-Oxide exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . The addition of the N-oxide group may influence its binding affinity and specificity, potentially altering its antibacterial activity.

相似化合物的比较

Linezolid: The parent compound, known for its effectiveness against Gram-positive bacteria.

Eperezolid: Another oxazolidinone compound with similar antibacterial properties.

Uniqueness: Linezolid N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical and biological properties compared to its parent compound, Linezolid. This modification can potentially enhance its efficacy or reduce its side effects, making it a valuable compound for further research and development.

生物活性

Linezolid N-Oxide is a derivative of linezolid, an oxazolidinone antibiotic primarily used against Gram-positive bacterial infections. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound (C16H20FN3O5) is characterized by the presence of an N-oxide functional group that may influence its biological properties compared to its parent compound, linezolid. The modification aims to enhance the compound's efficacy against various pathogens, particularly those resistant to conventional antibiotics.

Linezolid and its derivatives exert their antibacterial effects by inhibiting bacterial protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex necessary for protein translation. This mechanism is crucial in combating infections caused by resistant strains of bacteria.

Antimicrobial Efficacy

- Gram-Positive Bacteria : this compound retains significant activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. Its minimum inhibitory concentration (MIC) values typically range from 1-4 µg/ml for staphylococci .

- Gram-Negative Bacteria : Recent studies have explored the potential of this compound to inhibit Gram-negative bacteria. A novel formulation involving silica xerogel as a drug carrier has shown enhanced antibacterial activity against these organisms, suggesting that modifications to Linezolid may broaden its spectrum of activity .

- Antileishmanial Activity : Research indicates that N-oxide derivatives can exhibit antileishmanial properties. For instance, a furoxan derivative demonstrated significant efficacy in reducing parasite burden in infected mice, attributed to its ability to release nitric oxide and inhibit cysteine protease .

Toxicological Profile

Studies have reported hematological effects associated with linezolid administration, including reductions in white blood cells (WBC), red blood cells (RBC), and platelets. These effects are thought to be linked to oxidative stress induced by the drug . The introduction of antioxidants like Vitamin E has shown potential in mitigating these adverse effects, indicating a complex interaction between this compound and oxidative pathways in biological systems.

Antimicrobial Activity Summary

| Pathogen Type | This compound MIC (µg/ml) | Notes |

|---|---|---|

| Staphylococcus aureus | 1-4 | Effective against resistant strains |

| Enterococcus faecium | 1-2 | Notable for vancomycin-resistant strains |

| Gram-negative bacteria | Variable | Enhanced activity with silica xerogel formulation |

Hematological Effects in Animal Studies

| Treatment Group | WBC Count (cells/µL) | RBC Count (cells/µL) | Platelet Count (cells/µL) | MDA Level (µM) |

|---|---|---|---|---|

| Control | 8000 | 5.5 million | 300,000 | 1.2 |

| Linezolid (125 mg/kg) | 6000 | 4.0 million | 200,000 | 3.5 |

| Linezolid + Vitamin E | 7000 | 5.0 million | 250,000 | 2.0 |

Case Studies

- Hematological Toxicity : A study conducted on rats demonstrated that administration of linezolid led to significant reductions in hematological parameters and increased oxidative stress markers such as malondialdehyde (MDA) and nitric oxide levels. The addition of Vitamin E partially reversed these effects, highlighting the potential for managing linezolid-induced toxicity through antioxidant therapy .

- Antileishmanial Efficacy : In vivo studies using a specific N-oxide derivative showed a remarkable reduction (~90%) in parasite load in infected mice at a dosage of 7.7 mg/kg. This suggests that derivatives like this compound could serve as effective treatments for parasitic infections alongside their antibacterial properties .

属性

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFKNYFIQWSUNN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189038-36-6 | |

| Record name | Linezolid N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189038366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINEZOLID N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD2DSM8PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What analytical method was used to detect Linezolid N-oxide in the research paper?

A1: The research paper describes a novel method using Capillary Electrophoresis coupled with Tandem Mass Spectrometry (CE-DAD-MS/MS) for the simultaneous determination and identification of various antibiotic drugs and their metabolites, including this compound, in human urine samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。